![molecular formula C9H14N2OS B14630786 4-[(Ethoxymethyl)sulfanyl]benzene-1,2-diamine CAS No. 54029-79-7](/img/structure/B14630786.png)
4-[(Ethoxymethyl)sulfanyl]benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Ethoxymethyl)sulfanyl]benzene-1,2-diamine is an organic compound that features a benzene ring substituted with an ethoxymethylsulfanyl group and two amine groups at the 1 and 2 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Ethoxymethyl)sulfanyl]benzene-1,2-diamine typically involves multiple steps starting from benzene derivativesThe reaction conditions often require the use of catalysts and specific reagents to ensure the correct substitution pattern .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Ethoxymethyl)sulfanyl]benzene-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amine groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
4-[(Ethoxymethyl)sulfanyl]benzene-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(Ethoxymethyl)sulfanyl]benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The ethoxymethylsulfanyl group can participate in various chemical interactions, while the amine groups can form hydrogen bonds and other interactions with biological molecules. These interactions can influence the compound’s biological activity and potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-[(Ethoxymethyl)sulfanyl]benzene-1,2-diamine include:
o-Phenylenediamine: An aromatic diamine used as a precursor to many heterocyclic compounds.
4-Aminobenzenethiol: A compound with a similar thiol group but different substitution pattern on the benzene ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which combines the ethoxymethylsulfanyl group with two amine groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
54029-79-7 |
|---|---|
Molekularformel |
C9H14N2OS |
Molekulargewicht |
198.29 g/mol |
IUPAC-Name |
4-(ethoxymethylsulfanyl)benzene-1,2-diamine |
InChI |
InChI=1S/C9H14N2OS/c1-2-12-6-13-7-3-4-8(10)9(11)5-7/h3-5H,2,6,10-11H2,1H3 |
InChI-Schlüssel |
DQPWALUQKKNAOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCSC1=CC(=C(C=C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


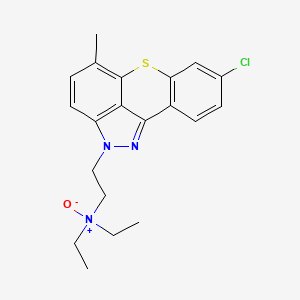
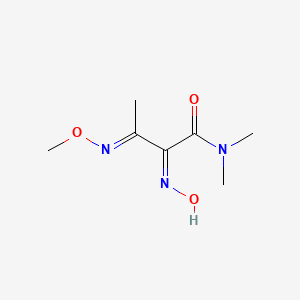
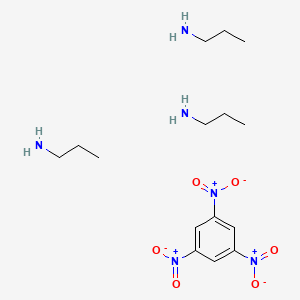
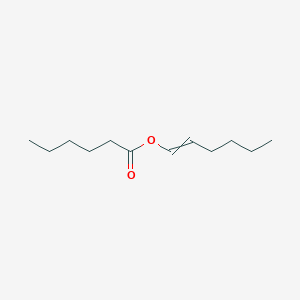
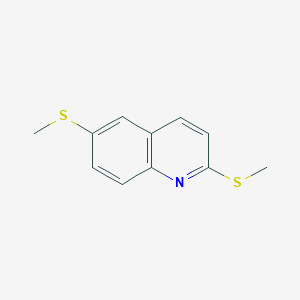
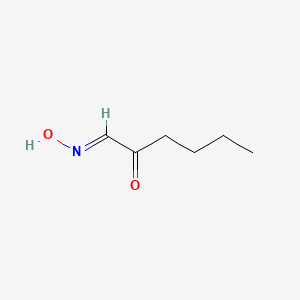
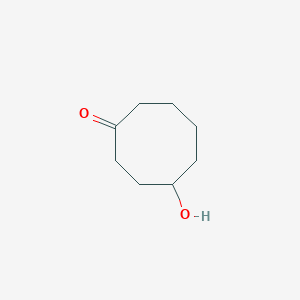
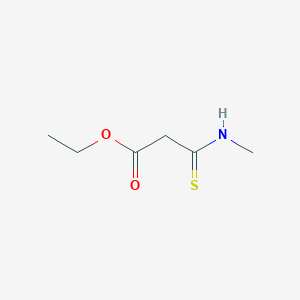
![Benzenethiol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B14630758.png)
![[(E)-2-(benzenesulfonyl)-1-bromoethenyl]benzene](/img/structure/B14630759.png)
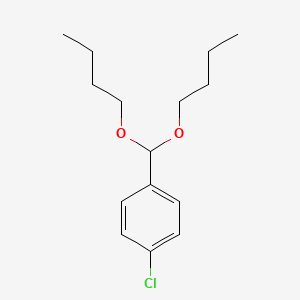
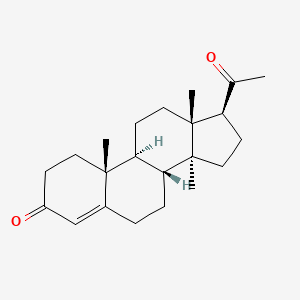
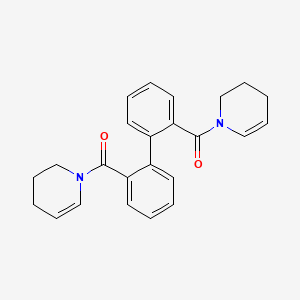
methanone](/img/structure/B14630805.png)
